PEG3 tetrazine
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Overview
Description
PEG3 tetrazine is a monoreactive derivative that allows a facile attachment of hydrophilic triethyleneglycol fragment (pegylation) by inverse electron demand Diels-Alder reaction (ied-DA) with strained olefins, such as trans-cyclooctenes, and some cyclooctynes.
Scientific Research Applications
Hydrogel Synthesis and Functionalization
PEG3 tetrazine has significant applications in the synthesis and functionalization of hydrogel materials. Sequential thiol-ene and tetrazine click reactions facilitate the creation of bioactive, protein-functionalized poly(ethylene glycol) (PEG) hydrogel microparticles. These hydrogels, with tunable bioactive properties, have potential applications in tissue engineering, drug delivery, and biosensing (Jivan et al., 2016).
Polymer Networks and Supramolecular Gels
Tetrazines play a dual role in polymer networks, combining Diels-Alder reactions and metal coordination to generate functional supramolecular gels. These gels, formed from poly(ethylene glycol) (PEG) and tetrazines, show promise for diverse material applications (Kawamoto et al., 2015).
Enhancing Reactivity in Bioorthogonal Pretargeting
PEG3 tetrazine enhances reactivity for bioorthogonal pretargeting, especially in molecular imaging and diagnostics. The use of hydrophilic PEG linkers preserves reactivity and improves imaging capabilities for various cancer biomarkers (Rahim et al., 2015).
Cell Culture and Tissue Engineering
Tetrazine–norbornene chemistry is instrumental in creating cell-laden hydrogels, providing dynamic, cell-instructive microenvironments for tissue engineering applications. This approach allows for rapid and cytocompatible polymerization, making it a valuable tool in biomaterial development (Alge et al., 2013).
Pretargeted Radioimmunotherapy
PEG3 tetrazine is utilized in pretargeted radioimmunotherapy, leveraging the inverse electron demand Diels-Alder reaction for targeted delivery of pharmaceuticals, including isotopes for radiological imaging. This methodology is promising for clinical applications due to its efficiency and specificity (Houghton et al., 2016).
Covalent and Catalyst-Free Bioconjugation
Tetrazine enables direct and covalent bioconjugation onto protein or virus surfaces, facilitating further modifications for labeling or PEGylation. This method is efficient and mild, suitable for a range of biomedical applications (Zhang et al., 2015).
Live Cell Imaging and Biomarker Detection
Tetrazine-based cycloadditions are applied in live cell labeling and biomarker detection. This chemistry is highly selective and rapid, suitable for in vitro and in vivo pretargeted imaging applications (Devaraj et al., 2008).
Magnetic Nanoparticle Functionalization
Functionalization of magnetic nanoparticles with PEG and tetraphosphonate cavitand using tetrazine chemistry demonstrates the potential of PEG3 tetrazine in biomedical applications, particularly in targeted drug delivery and imaging (Tudisco et al., 2013).
properties
Product Name |
PEG3 tetrazine |
---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.38 |
IUPAC Name |
2-[2-[2-[2-(6-phenyl-1,2,4,5-tetrazin-3-yl)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H22N4O4/c21-7-9-23-11-13-24-12-10-22-8-6-15-17-19-16(20-18-15)14-4-2-1-3-5-14/h1-5,21H,6-13H2 |
InChI Key |
ZQAPCAYICSZUJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N=N2)CCOCCOCCOCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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